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Compound of Interest

Compound Name: Pubchem_57369830

CAS No.: 70431-34-4

Cat. No.: B1425434 Get Quote

Product: AT7519 (Multi-CDK Inhibitor) Target Audience: Clinical Investigators, Translational

Scientists, and Safety Officers. Version: 2.1 (Clinical Trial Safety Update)

Core Safety Directive: The QTc Interval & Dosing
Schedule
CRITICAL ALERT: Early Phase I trials identified QTc prolongation as the primary dose-limiting

toxicity (DLT) when AT7519 was administered on a consecutive daily schedule (Days 1–5).[1]

This necessitated a strategic shift in dosing frequency.

Q: We are observing QTc prolongation >450ms in our cohort. Is this
expected?
A: If you are using the consecutive daily schedule (Days 1–5), this is a known high-risk DLT.

Root Cause: In the first-in-human solid tumor trial, AT7519 administered on Days 1–5

resulted in a dose-dependent increase in QTc. At 34 mg/m², this led to a Grade 5 (fatal)

event associated with QTc prolongation, forcing the discontinuation of this schedule [1, 2].[1]

Corrective Action: Switch to the intermittent schedule (Days 1, 4, 8, 11 every 3 weeks).

Evidence: Clinical data confirms that the intermittent schedule significantly mitigates QTc risk

while maintaining efficacy. In the NCIC CTG IND 177 trial using this schedule, no clinically
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significant QTc prolongation was observed at the recommended phase II dose (RP2D) of 27

mg/m² [2].[2]

Actionable Protocol:

Baseline Monitoring: Obtain triplicate ECGs 5 minutes apart before the first dose.

Active Monitoring: Perform ECGs at 1, 2, 4, and 6 hours post-infusion on Cycle 1, Day 1.

Thresholds: Withhold dose if QTc >480ms or an increase of >60ms from baseline.

Troubleshooting Dose-Limiting Toxicities (DLTs)
Q: Patients are presenting with Grade 3 Mucositis. How should we
manage dose escalation?
A: Mucositis is a validated DLT for AT7519, particularly at doses ≥27 mg/m².

Mechanism: AT7519 inhibits CDK9, which regulates RNA Polymerase II (RNAPII)

transcription.[3][4] Rapidly dividing mucosal cells are highly sensitive to this transcriptional

repression, leading to epithelial apoptosis [3].

Management:

Symptomatic: Initiate cryotherapy (ice chips) during infusion and aggressive oral hygiene

protocols.

Dose Modification: If Grade 3 mucositis occurs, pause treatment until recovery to ≤ Grade

1. Resume at the next lower dose level (e.g., reduce from 27 mg/m² to 21 mg/m²).

Q: We are detecting Febrile Neutropenia despite using the
intermittent schedule. Is this an off-target effect?
A: No, this is an on-target effect of CDK inhibition.

Causality: Inhibition of CDK4/6 and CDK1 directly arrests the cell cycle in hematopoietic

progenitors. In the intermittent dosing trial, febrile neutropenia was a DLT at 34 mg/m² [2].

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/268229469_A_Phase_I_study_of_cyclin-dependent_kinase_inhibitor_AT7519_in_patients_with_advanced_cancer_NCIC_Clinical_Trials_Group_IND_177
https://www.selleckchem.com/products/AT7519.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Differentiation: Unlike cytotoxic chemotherapy, CDK-induced neutropenia is often rapidly

reversible because it results from cell cycle arrest (cytostasis) rather than permanent marrow

destruction (cytotoxicity).

Protocol: Monitor Absolute Neutrophil Count (ANC) weekly. G-CSF support is generally not

prophylactic but utilized if ANC <500/µL with fever.

Q: Patients report severe fatigue. Is this correlated with drug
accumulation?
A: Yes, fatigue is dose-dependent and was a DLT (Grade 4) in the consecutive dosing schedule

[1].

PK Correlation: AT7519 exhibits a long terminal half-life.[5] Fatigue often correlates with

prolonged exposure above the biologically active concentration.

Mitigation: Ensure adequate hydration and monitor for concurrent hypokalemia (another

reported DLT), which can exacerbate muscle weakness and fatigue [2].

Data Summary: DLT Profile by Schedule
The following table synthesizes toxicity data from key Phase I trials to guide dose selection.

Toxicity Parameter
Schedule A (Consecutive)
[1]

Schedule B (Intermittent)
[2]

Dosing Days Days 1, 2, 3, 4, 5 (q3w) Days 1, 4, 8, 11 (q3w)

Primary DLT
QTc Prolongation (inc. Grade

5)
Mucositis, Febrile Neutropenia

Secondary DLTs Fatigue (Gr 4), Mucositis (Gr 3) Rash, Hypokalemia, Fatigue

MTD / RP2D
Not established (stopped due

to QTc)
27 mg/m²

PK Profile
Linear exposure, accumulation

risk
Dose proportional, safer profile

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://astx.com/wp-content/uploads/2016/11/2008_AT7519_Phase_1_Poster.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action & Toxicity Pathways[4]
Understanding the dual mechanism of AT7519 is crucial for predicting toxicity. It acts as both a

Cell Cycle Inhibitor (CDK1/2/4/6) and a Transcriptional Inhibitor (CDK9).

Cell Cycle Arrest Pathway Transcriptional Repression Pathway

AT7519 (Inhibitor)

CDK1 / CDK2 CDK9

Retinoblastoma (Rb)
Phosphorylation

Inhibits

G1/S & G2/M Arrest
(Cytostasis)

Clinical Outcome:
Neutropenia

RNA Pol II CTD
Ser2/Ser5 Phos

Inhibits

Downregulation of
Mcl-1 / XIAP

Reduces mRNA

Apoptosis
(Cytotoxicity)

Clinical Outcome:
Mucositis
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Figure 1: Dual mechanism of AT7519. Inhibition of CDK1/2 leads to cytostasis (neutropenia),

while CDK9 inhibition triggers apoptosis via Mcl-1 depletion (mucositis).

Experimental Protocols: Pharmacodynamic Validation
To confirm target engagement in your cohort, use the following validated biomarker assays.

Protocol A: Skin Biopsy Biomarker Analysis
Used to verify CDK inhibition in surrogate tissue.

Sample Collection: Obtain 3mm punch biopsies at Baseline and 6 hours post-infusion (Day

1).

Fixation: Immediately fix in 10% neutral buffered formalin (NBF) for 24 hours, then paraffin

embed.

IHC Staining Targets:

pRb (Thr821): Marker for CDK2 inhibition.[6]

pNPM (Thr199): Nucleophosmin, marker for CDK2/Cyclin E inhibition.

Ki67: Marker for cellular proliferation.[2]

Analysis: Quantify nuclear staining intensity.

Success Criteria: A ≥50% reduction in pRb or pNPM staining intensity post-treatment

indicates successful bio-distribution and target inhibition [2].

Protocol B: PBMC Lysate Analysis (Western Blot)
Used for systemic pharmacodynamic monitoring.

Isolation: Collect whole blood in sodium heparin tubes at Pre-dose, 2h, and 24h. Isolate

PBMCs via Ficoll-Hypaque gradient centrifugation.
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Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (critical to

preserve phosphorylation states).

Western Blot Targets:

Primary: PARP (cleaved vs. full length) – indicates Apoptosis.

Secondary: Mcl-1 protein levels – indicates CDK9 transcriptional repression.

Interpretation: Appearance of cleaved PARP at 24h correlates with therapeutic exposure

levels [3].

Clinical Decision Workflow: DLT Management
Use this logic flow to standardize safety decisions during dose escalation.
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Patient presents with Toxicity
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Figure 2: Decision tree for managing primary AT7519 toxicities. Note the specific pathway for

QTc prolongation requiring schedule evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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